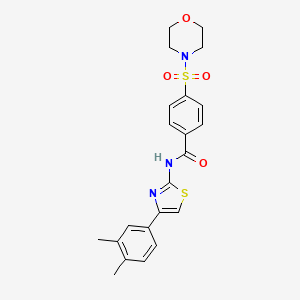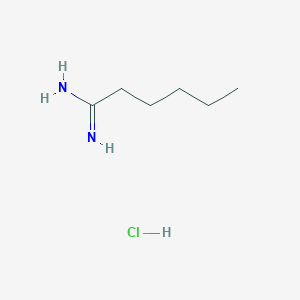
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. In
Mechanism of Action
The exact mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is not fully understood, but it is believed to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then activate endothelial cells and induce tumor necrosis, leading to tumor cell death.
Biochemical and Physiological Effects:
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to induce a number of biochemical and physiological effects, including the activation of immune cells, the induction of cytokine production, and the inhibition of tumor angiogenesis. N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been shown to induce vasodilation and increase blood flow to tumors, which may enhance the delivery of anti-cancer agents to the tumor site.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is its potential to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. However, N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been shown to have limited efficacy in certain tumor types and may have toxic side effects in some patients. Additionally, N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has poor solubility and stability, which may limit its use in clinical settings.
Future Directions
Future research on N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide may focus on improving its solubility and stability, as well as developing new formulations and delivery methods. Additionally, further studies may aim to identify biomarkers that can predict patient response to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide and explore its potential use in combination with other immune therapies. Finally, research may also explore the potential use of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in other disease settings, such as infectious diseases and autoimmune disorders.
Synthesis Methods
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzaldehyde with thiourea to form 4-(3,4-dimethylphenyl)thiazol-2-amine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-chlorobenzamide, which is then treated with morpholine and sodium sulfite to form N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide.
Scientific Research Applications
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models, including colon, breast, and lung cancer. N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been studied in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, and has shown promising results in enhancing their efficacy.
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-15-3-4-18(13-16(15)2)20-14-30-22(23-20)24-21(26)17-5-7-19(8-6-17)31(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYPEWXCDOLWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(2-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2974791.png)
![N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2974792.png)


![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2974804.png)

![5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2974807.png)

